molecular formula C13H14N2O3 B2807562 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide CAS No. 109402-07-5

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

Cat. No.: B2807562
CAS No.: 109402-07-5
M. Wt: 246.266
InChI Key: ODWRIJRSHFRGQR-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide is a complex organic compound with a unique structure that includes a phthalimide moiety

Mechanism of Action

Target of Action

It’s worth noting that compounds with an indole nucleus, like this one, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the use of glycine methyl ester in the presence of a base to form the intermediate, which is then reacted with butanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanoic acid, while reduction can produce N-(2-methyl-1,3-dihydro-1H-isoindol-5-yl)butanamide.

Scientific Research Applications

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide
  • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide

Uniqueness

What sets N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide apart from similar compounds is its specific butanamide moiety, which may confer unique properties such as enhanced stability or specific biological activity. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-4-11(16)14-8-5-6-9-10(7-8)13(18)15(2)12(9)17/h5-7H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWRIJRSHFRGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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